2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a naturally occurring organic compound classified as a dihydroxybenzoic acid. It is found in various plants and fruits, including grapes, strawberries, and gentian root, from which its alternative name originates . 2,5-Dihydroxybenzoic acid has garnered significant interest in scientific research, particularly in the fields of analytical chemistry, materials science, and biochemistry. Its unique properties make it a valuable tool in diverse applications, including mass spectrometry, drug development, and the study of free radical production.
Synthesis Analysis
2,5-Dihydroxybenzoic acid can be synthesized through various methods. One approach involves the carboxylation of hydroquinone using potassium bicarbonate and carbon dioxide under high pressure . Another method utilizes concentrated hydroxyphenol sulfuric acid with chloroform as the reaction solvent, where the reaction occurs under reflux conditions to produce 2,5-dihydroxybenzoic acid .
Molecular Structure Analysis
Oxidation: It can undergo oxidation to form quinones, particularly in the presence of oxidizing agents like iron (Fe3+) .
Complexation: 2,5-Dihydroxybenzoic acid readily forms complexes with metal ions like uranium and chromium(III) , . These complexes are often studied for their electrochemical properties and potential applications in areas like catalysis.
Mechanism of Action
MALDI Mass Spectrometry: In MALDI-MS, its role as a matrix involves absorbing laser energy and facilitating the ionization and desorption of analyte molecules . The exact mechanism of energy transfer and ionization is complex and not fully understood.
Free Radical Scavenging: 2,5-Dihydroxybenzoic acid can act as a free radical scavenger by donating hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS) .
Applications
MALDI Mass Spectrometry: It is widely used as a matrix in MALDI-MS for analyzing a diverse range of analytes, including peptides, proteins, lipids, carbohydrates, and synthetic polymers , , , . Its ability to efficiently absorb laser energy and promote the ionization and desorption of analytes makes it a versatile matrix for various applications.
Free Radical Research: 2,5-Dihydroxybenzoic acid serves as a probe for detecting and quantifying hydroxyl radicals (•OH) in biological systems , . It reacts with •OH to form specific hydroxylated products, which can be quantified using techniques like HPLC.
Material Science: It is used in synthesizing metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand, coordinating to metal centers . MOFs are porous materials with potential applications in areas like gas storage, separation, and catalysis.
Fluorescent Probe: The fluorescence properties of 2,5-dihydroxybenzoic acid are utilized to study the microenvironment of biopolymer hydrogels, providing insights into polarity and hydrophobicity .
Cocrystal Formation: It acts as a cocrystal former in drug development, potentially improving the solubility and bioavailability of active pharmaceutical ingredients , .
Related Compounds
Salicylic Acid
Compound Description: Salicylic acid is a beta hydroxy acid with the formula C₇H₆O₃. It is a known anti-inflammatory agent, and its ability to trap hydroxyl radicals is used in research [, ].
Relevance: Salicylic acid is a precursor to 2,5-dihydroxybenzoic acid in hydroxyl radical trapping studies. It undergoes hydroxylation to form both 2,5-dihydroxybenzoic acid and 2,3-dihydroxybenzoic acid [, ].
2,3-Dihydroxybenzoic Acid
Compound Description: 2,3-Dihydroxybenzoic acid is an isomer of 2,5-dihydroxybenzoic acid, also arising from the hydroxylation of salicylic acid in hydroxyl radical studies [, ].
Relevance: This compound is structurally similar to 2,5-dihydroxybenzoic acid and serves as a comparative marker in studies examining hydroxyl radical formation [, ].
3,4-Dihydroxybenzaldehyde
Compound Description: 3,4-Dihydroxybenzaldehyde is an organic compound with the formula C₇H₆O₃. It is known to undergo electrochemical oxidation, similar to 2,5-dihydroxybenzoic acid [].
Relevance: This compound shares a similar reactivity profile with 2,5-dihydroxybenzoic acid, undergoing oxidation to form quinone derivatives [].
3-Hydroxy-1H-phenalene-1-one
Compound Description: 3-Hydroxy-1H-phenalene-1-one is a nucleophile that reacts with quinones derived from the oxidation of 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde [].
Relevance: This compound is a reaction partner with the oxidized product of 2,5-dihydroxybenzoic acid in Michael addition reactions, demonstrating the reactivity of the 2,5-dihydroxybenzoic acid quinone derivative [].
Ketoprofen
Compound Description: Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) with low solubility [].
Relevance:2,5-Dihydroxybenzoic acid is investigated as a coformer to enhance the solubility of ketoprofen in pharmaceutical formulations [].
Clopidogrel Hydrogen Sulfate
Compound Description: Clopidogrel Hydrogen Sulfate is a salt form of clopidogrel, an antiplatelet medication [].
Relevance:2,5-Dihydroxybenzoic acid is reacted with a free salt form of clopidogrel hydrogen sulfate to produce clopidogrel 2,5-dihydroxybenzoic acid [].
Ethenzamide
Compound Description: Ethenzamide is a non-steroidal anti-inflammatory drug (NSAID) often used in combination with other analgesics [].
Relevance: Ethenzamide forms a co-crystal solvate with 2,5-dihydroxybenzoic acid and acetic acid, highlighting the ability of 2,5-dihydroxybenzoic acid to participate in supramolecular assemblies [].
Gentisic Acid
Compound Description: Gentisic acid is another name for 2,5-dihydroxybenzoic acid [].
Acetic Acid
Compound Description: Acetic acid, also known as ethanoic acid, is a common solvent and reagent in chemistry [].
Relevance: Acetic acid participates in the formation of a co-crystal solvate with 2,5-dihydroxybenzoic acid and ethenzamide, showcasing the hydrogen bonding capabilities of 2,5-dihydroxybenzoic acid [].
2,4-Dihydroxybenzoic Acid
Compound Description: 2,4-Dihydroxybenzoic acid is an isomer of 2,5-dihydroxybenzoic acid and is studied for its reactions with Chromium(III) and its inhibitory activity against HMG-CoA reductase [, ].
Relevance: This compound serves as a comparative example to 2,5-dihydroxybenzoic acid in studies exploring reaction kinetics and biological activities [, ].
α-Cyano-4-hydroxycinnamic Acid
Compound Description: α-Cyano-4-hydroxycinnamic acid is a common matrix used in MALDI mass spectrometry, often compared to 2,5-dihydroxybenzoic acid for its ionization and fragmentation properties [, , , , ].
Relevance: This compound is a frequently used alternative matrix to 2,5-dihydroxybenzoic acid in MALDI-MS analyses, providing a comparison point for ionization efficiency and fragmentation behavior [, , , , ].
3,5-Dimethoxycinnamic Acid Triethylamine (SinTri)
Compound Description: SinTri is an ionic liquid matrix used in MALDI-MS, often preferred for analyzing high molecular weight proteins [].
Relevance: This matrix is compared to 2,5-dihydroxybenzoic acid and other ionic liquid matrices for its effectiveness in analyzing various biomolecules with MALDI-MS [].
2,4,6-Trihydroxyacetophenone (THAP)
Compound Description: THAP is a crystalline matrix used in MALDI-MS, often compared to 2,5-dihydroxybenzoic acid for its performance in analyzing pullulans [].
Relevance: This compound is an alternative to 2,5-dihydroxybenzoic acid in MALDI-MS analysis of pullulans, highlighting the strengths of using 2,5-dihydroxybenzoic acid for this application [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gemeprost is an aliphatic alcohol. Gemeprost is a prostaglandin E1 (PGE1) analog and antiprogestogen used for preoperative dilation of the cervix before surgical abortion. It is available as vaginal suppositories and also used in combination with the antiprogestin and mifepristone for termination of 1st- and 2nd-trimester pregnancy. It is not FDA-approved but available in Japan marketed as Preglandin.
Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine. It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio (IC50s = 5.95 and 34.8 for the nanoparticle combination and gemcitabine monophosphate alone, respectively). In a stroma-rich mouse xenograft model, the nanoparticle combination of gemcitabine and cisplatin inhibits tumor growth and increases apoptosis. Gemcitabine Monophosphate is a gemcitabine derivative. It is an antineoplastic agent.
Gemifloxacin is a fluoroquinolone antibiotic with antimicrobial property. Gemifloxacin enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. Gemifloxacin targets at both Gram-positive, -negative and atypical human pathogens. Gemifloxacin is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. Gemifloxacin has been linked to rare instances of acute liver injury. Gemifloxacin Mesylate is the mesylate salt form of gemifloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. Gemifloxacin mesylate inhibits activities of DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and eventually bacterial growth. This fluoroquinolone exerts an enhanced spectrum of activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, in addition to its activity against gram-negative bacteria.
Gemcitabine elaidate is a lipophilic prodrug form of the nucleoside analog gemcitabine that contains an elaidic acid moiety. Gemcitabine elaidate inhibits growth of gemcitabine-sensitive L1210/L5, BCLO, and A2780 cells (IC50s = 0.0033, 0.0042, and 0.0025 µM, respectively) but not cytarabine-resistant L4A6 and Bara-C cells (IC50s = 16 and 13 µM, respectively) or gemcitabine-resistant AG6000 cells (IC50 = 91 µM). It inhibits growth of THX, LOX, MOLT-4, and MOLT-4/C8 cells in a manner independent of nucleoside transport. Gemcitabine elaidate reduces tumor growth in EKVX non-small cell lung cancer and MHMX sarcoma mouse xenograft models but not in an H-146 small cell lung cancer mouse xenograft model when administered at a dose of 40 mg/kg every three days. Gemcitabine Elaidate is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase. Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma.
Cytidine analog. Antimetabolite. Induces apoptosis. Blocks cytosine nucleotide conversion into the deoxy derivative and blocks incorporation of the thymidine nucleotide into the DNA strand. Shows antitumor effects in vivo. Gemcitabine is an anticancer nucleoside analog that inhibits the growth of HL-60 promyelocytic leukemia cells with an LC50 value of 40 nM. It inhibits the growth of MX-1 mammary, CX-1, HC-1, GC3, and VRC5 colon, LX-1, Calu-6, and NCI-H460 lung, and HS766T, PaCa-2, PANC-1, and BxPC-3 pancreatic cancer tumors in mouse xenograft models (45-93% inhibition). Gemcitabine is a prodrug that is metabolized to a diphosphate and triphosphate form in cells. The triphosphate form is incorporated into DNA which induces masked chain termination and cell death. By specifically inhibiting growth arrest and DNA damage inducible protein 45 a (Gadd45a), a key mediator of active DNA demethylation, gemcitabine, at concentrations ranging from 34 to 134 nM, inhibits repair-mediated DNA demethylation in a methylation-sensitive reporter assay. Gemcitabine also has broad antiretroviral activity, decreasing MuLV cell infectivity, a murine AIDS model, in cell culture (EC50 = ~1.5 nM) and inhibits the progression of murine AIDS in vivo at a dose of 1-2 mg/kg per day. a nucleoside analog used as chemotherapy Gemcitabine is a broad-spectrum antimetabolite and deoxycytidine analogue with antineoplastic activity. Upon administration, gemcitabine is converted into the active metabolites difluorodeoxycytidine diphosphate (dFdCDP) and difluorodeoxycytidine triphosphate (dFdCTP) by deoxycytidine kinase. dFdCTP competes with deoxycytidine triphosphate (dCTP) and is incorporated into DNA. This locks DNA polymerase thereby resulting in masked termination during DNA replication. On the other hand, dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis. The reduction in the intracellular concentration of dCTP potentiates the incorporation of dFdCTP into DNA. Gemcitabine is a cytosine analogue and intravenously administered antineoplastic agent used in the therapy of several forms of advanced, pancreatic, lung, breast, ovarian and bladder cancer. Gemcitabine is associated with a high rate of transient serum enzyme elevations during therapy but is a very rare cause of acute, clinically apparent liver injury. Gemcitabine, also known as gemzar or dfdcyd, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Gemcitabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Gemcitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, gemcitabine is primarily located in the cytoplasm. Gemcitabine participates in a number of enzymatic reactions. In particular, Gemcitabine can be biosynthesized from gemcitabine monophosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Gemcitabine can be converted into gemcitabine monophosphate through its interaction with the enzyme deoxycytidine kinase. In humans, gemcitabine is involved in the gemcitabine metabolism pathway and the gemcitabine action pathway.
Gemfibrozil is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist (EC50s = 193.3 and 147.8 µM, respectively, in transactivation assays). In vivo, gemfibrozil (50 mg/kg, p.o.) reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia. Gemfibrozil (100 mg/kg per day) reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice. Formulations containing gemfibrozil have been used in the treatment of high cholesterol. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Gemfibrozil is a fibric acid derivative and a hypolipidemic drug. Gemfibrozil serves as a ligand for PPARα (peroxisome proliferator-activated receptor α). Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Gemfibrozil is a cholesterol-lowering drug that effectively lowers the serum cholesterol, triglyceride, and low-density lipoprotein (LDL) levels. It also efficiently raises the serum high-density lipoprotein (HDL) levels. It is known to minimize the incidence of coronary heart diseases in humans. Gemfibrozil is a fibric acid derivative with hypolipidemic effects. Gemfibrozil interacts with peroxisome proliferator-activated receptors (PPARalpha) resulting in PPARalpha-mediated stimulation of fatty acid oxidation and an increase in lipoprotein lipase (LPL) synthesis. This enhances triglyceride-rich lipoprotein clearance and reduces the expression of apolipoprotein C-III (apoC-III). The reduction in hepatic production of apoC-III results in subsequent reduction of serum levels of very-low-density-lipoprotein cholesterol (VLDL-C). In addition, gemfibrozil-mediated PPARalpha stimulation of apoA-I and apoA-II expression results in an increase in high-density lipoprotein cholesterol (HDL-C). Gemfibrozil is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Gemfibrozil therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury. Gemfibrozil, also known as lopid or bolutol, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Gemfibrozil is a drug which is used for treatment of adult patients with very high elevations of serum triglyceride levels (types iv and v hyperlipidemia) who are at risk of developing pancreatitis (inflammation of the pancreas) and who do not respond adequately to a strict diet. Gemfibrozil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gemfibrozil has been detected in multiple biofluids, such as urine and blood. Within the cell, gemfibrozil is primarily located in the cytoplasm and membrane (predicted from logP). Gemfibrozil can be biosynthesized from valeric acid. Gemfibrozil is a potentially toxic compound.
Gemilukast, also known as ONO-6950, is an orally active dual CysLT1 and CysLT2 antagonist. Gemilukast exhibited antagonist activities with IC50 values of 1.7 and 25 nM against human CysLT1 and human CysLT2, respectively, and potent efficacy at an oral dose of 0.1 mg/kg given 24 h before LTD4 challenge in a CysLT1-dependent guinea pig asthmatic model. In addition, gemilukast dose-dependently reduced LTC4-induced bronchoconstriction in both CysLT1- and CysLT2-dependent guinea pig asthmatic models, and it reduced antigen-induced constriction of isolated human bronchi. Gemilukast is currently being evaluated in phase II trials for the treatment of asthma.